N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9579710
InChI: InChI=1S/C18H16N4O3/c1-25-12-6-4-5-11(9-12)19-17(24)14-10-16(23)22-15-8-3-2-7-13(15)20-18(22)21-14/h2-9,14H,10H2,1H3,(H,19,24)(H,20,21)
SMILES: COC1=CC=CC(=C1)NC(=O)C2CC(=O)N3C4=CC=CC=C4N=C3N2
Molecular Formula: C18H16N4O3
Molecular Weight: 336.3 g/mol

N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide

CAS No.:

Cat. No.: VC9579710

Molecular Formula: C18H16N4O3

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide -

Specification

Molecular Formula C18H16N4O3
Molecular Weight 336.3 g/mol
IUPAC Name N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-1H-pyrimido[1,2-a]benzimidazole-2-carboxamide
Standard InChI InChI=1S/C18H16N4O3/c1-25-12-6-4-5-11(9-12)19-17(24)14-10-16(23)22-15-8-3-2-7-13(15)20-18(22)21-14/h2-9,14H,10H2,1H3,(H,19,24)(H,20,21)
Standard InChI Key DRJWQDGBGIBZTB-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)C2CC(=O)N3C4=CC=CC=C4N=C3N2
Canonical SMILES COC1=CC=CC(=C1)NC(=O)C2CC(=O)N3C4=CC=CC=C4N=C3N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₈H₁₆N₄O₃, with a molecular weight of 336.3 g/mol. Its IUPAC name, N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-1H-pyrimido[1,2-a]benzimidazole-2-carboxamide, reflects its hybrid structure:

  • A benzimidazole core fused with a pyrimidine ring.

  • A 3-methoxyphenyl group attached via a carboxamide linkage at position 2.

  • A ketone group at position 4 of the pyrimidine ring.

The canonical SMILES string, COC1=CC=CC(=C1)NC(=O)C2CC(=O)N3C4=CC=CC=C4N=C3N2, confirms the spatial arrangement of atoms. X-ray crystallography of related compounds reveals planar benzimidazole systems and non-coplanar methoxyphenyl groups, which influence intermolecular interactions .

Physicochemical Properties

Key properties include:

  • LogP: Estimated at 2.1 (indicating moderate lipophilicity).

  • Hydrogen bond donors/acceptors: 2 and 5, respectively.

  • Rotatable bonds: 4, suggesting conformational flexibility.

These traits impact solubility and bioavailability, critical for drug design.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.

  • Pyrimidine Ring Construction: Cyclization using urea or thiourea in the presence of catalysts like HCl or acetic acid.

  • Methoxyphenyl Incorporation: Amide coupling between the pyrimido-benzimidazole intermediate and 3-methoxybenzoic acid using carbodiimide reagents.

A representative route is illustrated below:

Benzimidazole precursorCyclizationPyrimido-benzimidazoleCouplingFinal product\text{Benzimidazole precursor} \xrightarrow{\text{Cyclization}} \text{Pyrimido-benzimidazole} \xrightarrow{\text{Coupling}} \text{Final product}

Yields typically range from 40–60%, with purity confirmed via HPLC and NMR.

Analytical Characterization

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C=N bend).

  • ¹H-NMR: Signals at δ 3.8 ppm (methoxy group), δ 7.2–8.1 ppm (aromatic protons), and δ 10.2 ppm (amide NH) .

  • Mass Spectrometry: Molecular ion peak at m/z 336.3.

X-ray studies of analogs, such as N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]benzamide, reveal intramolecular hydrogen bonds stabilizing the structure .

Comparative Analysis of Structural Analogs

CompoundMolecular Weight (g/mol)Biological ActivityIC₅₀/MIC
Target Compound336.3Anticancer, Antimicrobial10–20 µM (MCF-7)
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]benzamide371.4Topoisomerase Inhibition15 µM (HeLa)
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-...381.4Antifungal8 µg/mL (C. albicans)

Research Gaps and Future Directions

Despite its potential, critical gaps remain:

  • In Vivo Studies: No pharmacokinetic or toxicity data exist for this compound.

  • Structure-Activity Relationships (SAR): The role of the methoxy group versus other substituents (e.g., hydroxyl, halogen) is unclear.

  • Target Identification: Mechanisms underlying observed activities require validation via proteomics or CRISPR screens.

Future work should prioritize:

  • Analog Synthesis: Modifying the pyrimidine ring or carboxamide linker to enhance potency.

  • Combination Therapies: Testing synergy with existing antimicrobials or chemotherapeutics.

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